molecular formula C3H4BrNO B2646695 2-Bromoethyl isocyanate CAS No. 42865-19-0

2-Bromoethyl isocyanate

Cat. No. B2646695
CAS RN: 42865-19-0
M. Wt: 149.975
InChI Key: JLHTVZLEHOQZBM-UHFFFAOYSA-N
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Description

2-Bromoethyl isocyanate is an organic compound with the linear formula BrCH2CH2NCO . It is a colorless to yellow liquid and is used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of 2-Bromoethyl isocyanate consists of a bromoethyl group (BrCH2CH2-) and an isocyanate group (-NCO). The molecule has a total of 9 bonds, including 5 non-hydrogen bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 aliphatic isocyanate . The molecular weight of 2-Bromoethyl isocyanate is 149.97 .


Physical And Chemical Properties Analysis

2-Bromoethyl isocyanate has a refractive index of 1.483 (lit.), a boiling point of 158 °C (lit.), and a density of 1.66 g/mL at 25 °C (lit.) . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Complex Chemical Structures

2-Bromoethyl isocyanate is instrumental in the synthesis of complex chemical structures. Notably, it has been used in palladium-catalyzed carbonylative synthesis of 2-aminbenzoxazinones from 2-bromoanilines and isocyanates. This method stands out for its use of [Mo(CO)6] as a solid CO source, offering a safer and more convenient alternative to gaseous CO (Wu et al., 2013). Additionally, a unique thermally induced rearrangement of 2-bromo-4-substituted oxazolines into 2-bromoisocyanates has been observed, showcasing high selectivity and yields. This process allows for the selective creation of chiral aziridinecarboxamides or 2-aminooxazolines from the corresponding 2-bromo isocyanate, depending on the reaction conditions (Foltz et al., 2008).

Convertible Isocyanides for Multicomponent Chemistry

2-Bromo-6-isocyanopyridine, a derivative of 2-bromoethyl isocyanate, has been recognized as a universal convertible isocyanide for multicomponent chemistry. It offers remarkable stability and synthetic efficiency, combining adequate nucleophilicity with a suitable leaving group capacity under various conditions (van der Heijden et al., 2016).

Catalyst in Chemical Reactions

2-Bromoethyl isocyanate derivatives have also been employed as catalysts in chemical reactions. For instance, alkyl bromides, including derivatives of 2-bromoethyl isocyanate, have been used as mild hydride sources in Ni-catalyzed hydroamidation of alkynes with isocyanates. This method capitalizes on transforming the usually parasitic β-hydride elimination into a strategic advantage, resulting in acrylamides with excellent chemo- and regioselectivity (Wang et al., 2016).

In the Synthesis of Organic Compounds

The reactivity of 2-bromoethyl isocyanate has been leveraged in the synthesis of various organic compounds. For example, epoxy-sulfonamides, reacting with heterocumulenes like carbon disulfide, isothiocyanates, or isocyanates, lead to ring expansion products with excellent regioselectivity. In these reactions, N-(2-Bromoethyl)-sulfonamides serve as substrates, following a 5-exo-tet pathway without forming aziridine intermediates (Anitha & Swamy, 2018).

Safety And Hazards

2-Bromoethyl isocyanate is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause an allergic skin reaction. It may also cause respiratory irritation and is classified as a respiratory sensitizer . The safety data sheet recommends avoiding breathing its mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-bromo-2-isocyanatoethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrNO/c4-1-2-5-3-6/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHTVZLEHOQZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoethyl isocyanate

CAS RN

42865-19-0
Record name 2-Bromoethyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
48
Citations
JH Boyer, T Manimaran, LT Wolford - Journal of the Chemical Society …, 1988 - pubs.rsc.org
… A di-isocyanate was not obtained from 1,2-dibromoethane; instead treatment with silver nitrocyanamide brought about a very slow but efficient conversion into 2-bromoethyl isocyanate (…
Number of citations: 14 pubs.rsc.org
CZ Chen, NC Beck-Tan, P Dhurjati… - …, 2000 - ACS Publications
… groups, 2-chloroethyl isocyanate, 2-bromoethyl isocyanate, and dimethyl alkylamines (C 8 , … chemical, 2-chloroethyl isocyanate or 2-bromoethyl isocyanate. The halogen can then react …
Number of citations: 553 pubs.acs.org
C Korepp, W Kern, EA Lanzer, PR Raimann… - Journal of power …, 2007 - Elsevier
Several isocyanate compounds have been investigated with regard to their performance as film forming electrolyte additives in propylene carbonate (PC) and EC/EMC-based …
Number of citations: 62 www.sciencedirect.com
K Bielawski, A Bielawska… - Biological and …, 2002 - jstage.jst.go.jp
… Hoechst 33258, DMF, N,N-diisopropylethylamine, 2-chloroethyl isocyanate, 2-bromoethyl isocyanate, 3-chloropropyl isocyanate and 4-(chloromethyl)phenyl isocyanate were …
Number of citations: 14 www.jstage.jst.go.jp
JA Frump - Chemical Reviews, 1971 - ACS Publications
… 2-(5,6,7,8-Tetrahydro-l-naphthylamino)-2-oxazoline is prepared by the action of 5,6,7,8-tetrahydronaphthylamine in chloroform with 2-bromoethyl isocyanate inchloroform and refluxing …
Number of citations: 598 pubs.acs.org
JF Polienko, T Schanding, YV Gatilov… - The Journal of …, 2008 - ACS Publications
… The oxadiazolone derivative 5a was obtained in a good yield through 1,3-dipolar cycloaddition of the commercially available 2-bromoethyl isocyanate to the aldonitrone 2,2,5,5-…
Number of citations: 17 pubs.acs.org
F Jitaru, T Buruiana, G Hitruc, E Buruiana - Open Chemistry, 2013 - degruyter.com
… The first step requires the two initiators (ZnO-BIBB, ZnO-BEI) to be synthesized through the reaction of α-bromoisobutyryl bromide (BIBB) or 2-bromoethyl isocyanate (BEI) molecules …
Number of citations: 3 www.degruyter.com
M Van der Steen, M Vilums, C Stevens - Arkivoc, 2011 - biblio.ugent.be
… The reaction with 2-bromoethyl isocyanate required refluxing in toluene for 16h to reach 95% conversion. Prolonged heating at reflux (72h) to further increase the conversion, resulted in …
Number of citations: 3 biblio.ugent.be
KAE Sayed, MA Khanfar, HM Shallal… - Journal of natural …, 2008 - ACS Publications
… To solutions of 50 mg of 1 in toluene (2 mL) were added 59 µL of 2-chloroethyl isocyanate, 60 µL of 2-bromoethyl isocyanate, 60 µL of 3-chloropropyl isocyanate, 40 µL of phenyl …
Number of citations: 76 pubs.acs.org
CE Hoesl, A Nefzi, RA Houghten - Journal of Combinatorial …, 2004 - ACS Publications
… Initial studies on the one-pot Aza-Wittig/heterocyclization/substitution procedure (Scheme 2) were carried out using 2-bromoethyl isocyanate. Following cleavage from the resin, the …
Number of citations: 22 pubs.acs.org

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